2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
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Overview
Description
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a complex organic compound belonging to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes a benzoisoquinoline core with a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide typically involves multiple steps, starting with the preparation of the benzoisoquinoline core. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound.
The reaction conditions often include the use of solvents such as acetic acid and heating to temperatures around 90°C under a nitrogen atmosphere . The final product is typically purified through recrystallization from a mixture of benzene and petroleum ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzoisoquinoline core.
Scientific Research Applications
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and activity, leading to changes in the biological pathways they regulate .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound shares a similar benzoisoquinoline core but with different functional groups.
6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Another derivative with a bromine substituent.
Uniqueness
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
InChI |
InChI=1S/C16H14N2O3/c1-2-12(14(17)19)18-15(20)10-7-3-5-9-6-4-8-11(13(9)10)16(18)21/h3-8,12H,2H2,1H3,(H2,17,19) |
InChI Key |
JVVKTTGQORPSNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
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